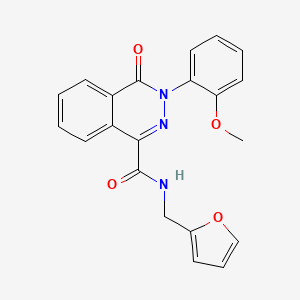
T-2 Triol 50 microg/mL in Acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-2 Triol: is a trichothecene mycotoxin, a type of secondary metabolite produced by certain species of fungi. It is a degradation product of T-2 toxin, which is known for its toxic effects on humans and animals. T-2 Triol is often used as an analytical standard in various scientific studies due to its well-defined chemical properties. The compound is typically available in a solution of 50 micrograms per milliliter in acetonitrile, a solvent that ensures its stability and ease of use in laboratory settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of T-2 Triol involves multiple steps, starting from simpler organic compounds. The process generally includes:
Epoxidation: Introduction of an epoxide group to a precursor molecule.
Hydroxylation: Addition of hydroxyl groups to specific positions on the molecule.
Esterification: Formation of ester bonds to complete the structure.
These reactions are typically carried out under controlled conditions, using catalysts and specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of T-2 Triol is less common due to its toxic nature and the complexity of its synthesis. when produced, it involves large-scale organic synthesis techniques, often in specialized facilities equipped to handle hazardous materials. The process is closely monitored to ensure safety and compliance with regulatory standards.
化学反应分析
Types of Reactions
T-2 Triol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of epoxide rings to diols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of T-2 Triol, such as T-2 tetraol and other hydroxylated compounds. These derivatives are often studied for their biological activity and toxicity.
科学研究应用
Chemistry
In chemistry, T-2 Triol is used as a reference standard for the development and validation of analytical methods, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC). It helps in the accurate quantification of trichothecenes in various samples .
Biology
In biological research, T-2 Triol is studied for its effects on cellular processes. It is known to inhibit protein synthesis and induce apoptosis in certain cell lines, making it a valuable tool for studying cellular mechanisms and toxicology.
Medicine
Although T-2 Triol itself is not used therapeutically, its study helps in understanding the toxic effects of trichothecenes, which can lead to the development of antidotes and treatments for mycotoxin poisoning.
Industry
In the food and beverage industry, T-2 Triol is used to monitor and control the levels of mycotoxins in products, ensuring food safety and compliance with regulatory standards.
作用机制
T-2 Triol exerts its effects primarily by inhibiting protein synthesis. It binds to the ribosome, preventing the elongation of the polypeptide chain during translation. This inhibition leads to cellular stress and can trigger apoptosis through various signaling pathways. The compound also affects membrane integrity and mitochondrial function, contributing to its overall toxicity.
相似化合物的比较
Similar Compounds
T-2 Toxin: The parent compound of T-2 Triol, known for its high toxicity.
HT-2 Toxin: Another trichothecene mycotoxin with similar biological effects.
Deoxynivalenol: A less toxic trichothecene, commonly found in contaminated grains.
Uniqueness
T-2 Triol is unique due to its specific hydroxylation pattern and epoxide ring, which contribute to its distinct biological activity. Compared to its parent compound, T-2 Toxin, T-2 Triol is less toxic but still retains significant biological effects, making it a valuable compound for research.
属性
分子式 |
C20H30O7 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
[(1S,2R,4S,7R,9R,10R,11S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20?/m0/s1 |
InChI 键 |
DDAUKBBLCGQHIP-VFVREVADSA-N |
SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
手性 SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)CO |
规范 SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Pictograms |
Acute Toxic; Irritant |
同义词 |
3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene scirpentriol T-2 triol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Benzotriazol-1-yl-acetyl)-(2,4,6-trimethyl-phenyl)-amino]-N-tert-butyl-2-thiophen-3-yl-acetamide](/img/structure/B1230653.png)




![5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B1230661.png)
![10-[2-(morpholin-4-yl)ethyl]-12-phenyl-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine](/img/structure/B1230663.png)


![5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester](/img/structure/B1230673.png)
![2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)aminomethylene]-5-oxo-2-oxazoline](/img/structure/B1230674.png)


![[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone](/img/structure/B1230678.png)
